2-Morpholin-4-ylethyl 3-fluorobenzoate
Description
2-Morpholin-4-ylethyl 3-fluorobenzoate is a synthetic ester derivative combining a morpholine moiety with a fluorinated benzoate backbone. The compound features a 3-fluorobenzoate group esterified to a 2-morpholin-4-ylethanol side chain.
Properties
Molecular Formula |
C13H16FNO3 |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 3-fluorobenzoate |
InChI |
InChI=1S/C13H16FNO3/c14-12-3-1-2-11(10-12)13(16)18-9-6-15-4-7-17-8-5-15/h1-3,10H,4-9H2 |
InChI Key |
ZPQDCMRGFXWBSC-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural and functional distinctions from analogous molecules are outlined below:
Table 1: Structural Comparison
Key Research Findings
Degradation Pathways: Unlike simpler fluorobenzoates (e.g., 3-fluorobenzoate), which are fully mineralized to CO₂ via the tricarboxylic acid (TCA) cycle in microbial systems , the morpholine-ethyl ester group in this compound likely necessitates initial enzymatic de-esterification before aromatic ring cleavage. This stepwise degradation may reduce environmental persistence compared to non-esterified fluorobenzoates.
Fluorine Position Effects : The C-3 fluorine substitution in this compound contrasts with 4-fluorobenzoate derivatives. Studies on microbial degradation indicate that fluorine position significantly impacts metabolic efficiency; 3-fluorobenzoate is less recalcitrant than 4-fluorobenzoate due to steric and electronic effects on enzymatic binding .
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